molecular formula C28H34N2O6S B389588 ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B389588
M. Wt: 526.6g/mol
InChI Key: IBKSDIFAFDDGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines adamantyl, thiophene, and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Adamantylcarbonyl Intermediate: This step involves the reaction of adamantane with a suitable carbonylating agent under controlled conditions to form the adamantylcarbonyl intermediate.

    Coupling with Thiophene Derivative: The adamantylcarbonyl intermediate is then coupled with a thiophene derivative in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the thiophene-adamantylcarbonyl compound.

    Introduction of the Aniline Moiety: The thiophene-adamantylcarbonyl compound is reacted with 2,4-dimethoxyaniline under suitable conditions to introduce the aniline moiety.

    Esterification: Finally, the compound is esterified with ethyl chloroformate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of advanced materials, such as organic semiconductors

Properties

Molecular Formula

C28H34N2O6S

Molecular Weight

526.6g/mol

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C28H34N2O6S/c1-5-36-26(32)22-15(2)23(24(31)29-20-7-6-19(34-3)11-21(20)35-4)37-25(22)30-27(33)28-12-16-8-17(13-28)10-18(9-16)14-28/h6-7,11,16-18H,5,8-10,12-14H2,1-4H3,(H,29,31)(H,30,33)

InChI Key

IBKSDIFAFDDGJQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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